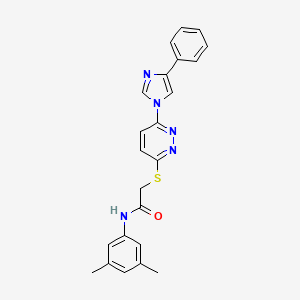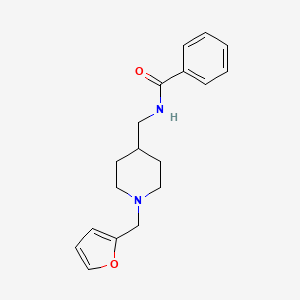
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the reaction of an appropriate amine with a suitable aldehyde or ketone under acidic or basic conditions.
Coupling with Thiophene: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Formation of the Enone: The final step involves the formation of the enone structure through a condensation reaction, such as the Claisen-Schmidt condensation, between the dimethoxyphenyl component and the pyrrolidine-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its conjugated system and heterocyclic components make it suitable for applications in organic electronics and photonics.
Mecanismo De Acción
The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptor sites, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: This compound is similar in structure but has different substituents on the phenyl ring, which can lead to different chemical and biological properties.
1-(3,4-dimethoxyphenyl)but-1-ene: This compound shares the dimethoxyphenyl group but lacks the pyrrolidine and thiophene components.
Uniqueness
(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is unique due to its combination of aromatic, heterocyclic, and enone structures. This unique combination allows for a wide range of chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-22-17-5-3-14(11-18(17)23-2)4-6-19(21)20-9-7-15(12-20)16-8-10-24-13-16/h3-6,8,10-11,13,15H,7,9,12H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBERYZVQGQKHPG-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CSC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-isobutyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2690566.png)




![(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2690575.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(propane-2-sulfonyl)-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B2690576.png)




![Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2690582.png)
![2-Chloro-N-[[(2R,3S)-1-methyl-2-(1-methylimidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl]propanamide](/img/structure/B2690584.png)

